molecular formula C25H25N3O5S B6494496 N'-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide CAS No. 898430-06-3

N'-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide

Cat. No. B6494496
CAS RN: 898430-06-3
M. Wt: 479.5 g/mol
InChI Key: PVPFRGFIWOMPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a useful research compound. Its molecular formula is C25H25N3O5S and its molecular weight is 479.5 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is 479.15149208 g/mol and the complexity rating of the compound is 813. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N'-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Computing and Quantum Algorithms

Quantum computing leverages the principles of quantum mechanics to perform complex calculations exponentially faster than classical computers. Researchers are exploring how molecules like VU0492021-1 can be used as qubits (quantum bits) in quantum computers. These qubits can store and manipulate information in superposition states, enabling more efficient algorithms for tasks such as optimization, cryptography, and simulating quantum systems .

Drug Discovery and Medicinal Chemistry

VU0492021-1’s unique structure makes it a promising candidate for drug discovery. Computational studies can predict its binding affinity to specific protein targets, aiding in the design of novel pharmaceuticals. Researchers investigate its potential as an inhibitor for specific enzymes or receptors involved in diseases like cancer, neurodegenerative disorders, or infectious diseases .

Materials Science and Nanotechnology

The compound’s properties may contribute to advances in materials science. Researchers explore its use in designing molecular switches, sensors, or catalysts. Additionally, its self-assembly behavior could lead to innovative nanomaterials with tailored properties for applications in electronics, energy storage, and more .

Quantum Sensors and Metrology

Quantum sensors exploit quantum phenomena for high-precision measurements. VU0492021-1 could be part of quantum-enhanced sensors for applications like magnetic field sensing, gravimetry, or timekeeping. These sensors offer improved sensitivity and accuracy compared to classical counterparts .

properties

IUPAC Name

N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-17-5-13-22(14-6-17)34(31,32)28-15-3-4-18-7-8-20(16-23(18)28)27-25(30)24(29)26-19-9-11-21(33-2)12-10-19/h5-14,16H,3-4,15H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPFRGFIWOMPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

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